2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C14H11BrO2S and a molecular weight of 323.21 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a benzoic acid moiety via a sulfanyl (thioether) linkage. It is primarily used as a research tool in various scientific studies, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted benzoic acids
Scientific Research Applications
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ion channels and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ion channels and receptors.
Industry: Utilized in the production of high-purity proteins and antibodies.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid involves its interaction with molecular targets such as ion channels and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This binding can inhibit ion channel activity, which is crucial in pharmacological studies and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}benzoic acid
- 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid
- 2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoic acid
Uniqueness
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEYFCUZWSWOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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